

GR 94800 TFA: A Technical Guide for Respiratory Tract Pharmacology

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Compound of Interest		
Compound Name:	GR 94800 TFA	
Cat. No.:	B14754977	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 94800 TFA is a potent and highly selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, particularly neurokinin A (NKA), are neuropeptides implicated in the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). They mediate a range of effects including bronchoconstriction, airway hyperresponsiveness, and neurogenic inflammation. This technical guide provides an in-depth overview of **GR 94800 TFA** as a key research tool for investigating the role of the NK2 receptor in respiratory tract pharmacology. It includes a summary of its pharmacological properties, detailed experimental protocols for its use in both in vitro and in vivo models, and a schematic of the NK2 receptor signaling pathway. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of respiratory science.

Introduction to GR 94800 TFA and the Tachykinin NK2 Receptor

Tachykinin NK2 receptors are predominantly located on the smooth muscle of the respiratory, gastrointestinal, and genitourinary tracts.[1] The endogenous ligand for the NK2 receptor is neurokinin A (NKA), a neuropeptide released from sensory nerve endings in the airways.[2] Activation of NK2 receptors in the respiratory tract leads to potent bronchoconstriction, a key



feature of asthma.[1][2] Consequently, NK2 receptor antagonists have been a focus of research for the development of novel therapies for obstructive airway diseases.

GR 94800 TFA is a selective and high-affinity peptide antagonist for the NK2 receptor. Its utility in respiratory pharmacology lies in its ability to specifically block the effects of NKA, allowing for the elucidation of the physiological and pathological roles of the NK2 receptor in the airways.

Pharmacological Profile of GR 94800 TFA

The selectivity and potency of **GR 94800 TFA** have been determined through radioligand binding assays. These studies have established its high affinity for the NK2 receptor with significantly lower affinity for the NK1 and NK3 receptor subtypes.

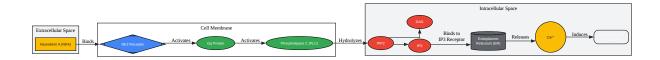
Receptor Subtype	pKB Value
NK2	9.6[3]
NK1	6.4[3]
NK3	6.0[3]
Table 1: Receptor Binding Affinity of GR 94800 TFA.	

In functional assays, GR 94800 has been shown to effectively antagonize NK2 receptor-mediated responses. For instance, in studies using electrical field stimulation (EFS) to induce tachykinin release, GR 94800 at a concentration of 1 μ M significantly reduced the resulting smooth muscle contraction.[3]

Tachykinin NK2 Receptor Signaling Pathway

The NK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of an agonist such as NKA, a conformational change in the receptor activates the associated G-protein, initiating a downstream signaling cascade.





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Figure 1: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Protocols for Studying GR 94800 TFA in Respiratory Pharmacology In Vitro Model: Isolated Guinea Pig Tracheal Ring Assay

This assay is a classic method to assess the bronchoconstrictor and bronchodilator properties of compounds on airway smooth muscle.

Objective: To determine the antagonist effect of **GR 94800 TFA** on NKA-induced contraction of guinea pig tracheal smooth muscle.

Materials:

- Male Dunkin-Hartley guinea pigs (300-400 g)
- Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, glucose 11.1)[3]
- Neurokinin A (NKA)
- GR 94800 TFA
- Organ bath system with isometric force transducers

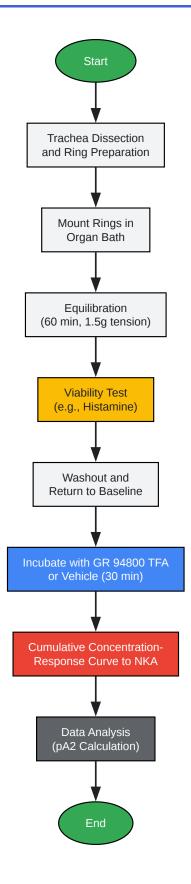


Carbogen gas (95% O2, 5% CO2)

Procedure:

- Humanely euthanize a guinea pig and excise the trachea.
- Carefully clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.[1]
- Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.[3]
- Apply an optimal resting tension of 1.0-1.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[3]
- After equilibration, induce a submaximal contraction with an appropriate agonist (e.g., histamine or carbachol) to verify tissue viability. Wash the tissues and allow them to return to baseline.
- To determine the antagonist effect, pre-incubate the tracheal rings with varying concentrations of GR 94800 TFA (or vehicle control) for a specified period (e.g., 30 minutes).
- Generate a cumulative concentration-response curve to NKA.
- Record the contractile responses and calculate the pA2 value for GR 94800 TFA to quantify
 its antagonist potency.





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Figure 2: Workflow for Isolated Guinea Pig Tracheal Ring Assay.



In Vivo Model: NKA-Induced Airway Hyperresponsiveness in Guinea Pigs

This model is used to assess the ability of **GR 94800 TFA** to inhibit bronchoconstriction and airway hyperresponsiveness in a living animal.

Objective: To evaluate the in vivo efficacy of **GR 94800 TFA** in antagonizing NKA-induced airway hyperresponsiveness.

Materials:

- Male Dunkin-Hartley guinea pigs (350-450 g)
- Anesthetic (e.g., urethane)
- Tracheal cannula
- Ventilator
- Aerosol delivery system
- Neurokinin A (NKA)
- GR 94800 TFA
- Vehicle for GR 94800 TFA (e.g., saline, DMSO)
- System for measuring lung function (e.g., whole-body plethysmography or direct measurement of pulmonary resistance and dynamic compliance)

Procedure:

- Anesthetize the guinea pig and insert a tracheal cannula.
- Mechanically ventilate the animal.
- Administer GR 94800 TFA or vehicle via a suitable route (e.g., intravenous, intraperitoneal, or aerosol). The choice of vehicle and route will depend on the physicochemical properties of



the compound and the experimental design.

- After a predetermined pretreatment time, challenge the animal with aerosolized NKA.
- Measure changes in lung function parameters (e.g., pulmonary resistance, dynamic compliance) before and after NKA challenge.
- Construct dose-response curves for GR 94800 TFA to determine its inhibitory effect on NKAinduced airway hyperresponsiveness.

Assessment of Airway Inflammation: Bronchoalveolar Lavage (BAL)

This procedure allows for the collection of cells and fluid from the lower respiratory tract to assess inflammation.

Objective: To determine the effect of **GR 94800 TFA** on NKA-induced inflammatory cell influx into the airways.

Materials:

- Anesthetized guinea pigs from the in vivo study
- Tracheal cannula
- Phosphate-buffered saline (PBS), sterile and cold
- Centrifuge
- Hemocytometer or automated cell counter
- Microscope slides and stains (e.g., Wright-Giemsa)

Procedure:

• Following the measurement of airway hyperresponsiveness, keep the animal anesthetized.



- Perform a bronchoalveolar lavage by instilling and withdrawing a known volume of cold, sterile PBS through the tracheal cannula. Repeat this process several times.
- Pool the collected BAL fluid (BALF).
- Centrifuge the BALF to pellet the cells.
- Resuspend the cell pellet in a known volume of PBS.
- Determine the total cell count using a hemocytometer or automated cell counter.
- Prepare cytospin slides and stain them to perform a differential cell count (identifying macrophages, neutrophils, eosinophils, and lymphocytes).
- Analyze the cell counts to determine if GR 94800 TFA treatment altered the inflammatory cell profile in response to NKA challenge.

Data Presentation and Interpretation

All quantitative data from the described experiments should be summarized in tables for clear comparison.

Treatment Group	NKA EC50 (nM)	pA2 of GR 94800 TFA
Vehicle	[Insert Value]	N/A
GR 94800 TFA	[Insert Value]	[Insert Value]
Table 2: Example Data Table for Isolated Tracheal Ring Assay.		



Treatment Group	Dose of GR 94800 TFA	% Inhibition of NKA- induced Bronchoconstriction
Vehicle	N/A	[Insert Value]
GR 94800 TFA	[Dose 1]	[Insert Value]
GR 94800 TFA	[Dose 2]	[Insert Value]
GR 94800 TFA	[Dose 3]	[Insert Value]

Table 3: Example Data Table

for In Vivo Airway

Hyperresponsiveness Study.

Treatment Group	Total Cells (x10^4/mL)	Eosinophils (%)	Neutrophils (%)
Vehicle	[Insert Value]	[Insert Value]	[Insert Value]
GR 94800 TFA	[Insert Value]	[Insert Value]	[Insert Value]
Table 4: Example			

Data Table for

Bronchoalveolar

Lavage Fluid Analysis.

Conclusion

GR 94800 TFA is an invaluable pharmacological tool for investigating the role of the tachykinin NK2 receptor in the complex mechanisms of respiratory diseases. Its high potency and selectivity allow for precise interrogation of this pathway. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize **GR 94800 TFA** in their studies of respiratory tract pharmacology. Further research with this and similar compounds will continue to enhance our understanding of neurogenic inflammation in the airways and may lead to the development of novel therapeutic strategies for asthma and other respiratory disorders.



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